![molecular formula C7H5BrF2 B1590535 6-Bromo-2,3-difluorotoluene CAS No. 847502-81-2](/img/structure/B1590535.png)
6-Bromo-2,3-difluorotoluene
Overview
Description
6-Bromo-2,3-difluorotoluene: is an organic compound with the molecular formula C7H5BrF2 and a molecular weight of 207.02 g/mol . It is primarily used as a building block in organic synthesis due to its unique structure, which includes a methyl group, two fluorine atoms, and a bromine atom attached to a benzene ring. This compound is also known by other names such as 1-bromo-3,4-difluoro-2-methylbenzene .
Mechanism of Action
Pharmacokinetics
, which could impact its bioavailability.
Action Environment
The action, efficacy, and stability of 3,4-Difluoro-2-methylbromobenzene can be influenced by various environmental factors. For example, certain conditions such as temperature and pH may affect the rate and outcome of the reactions it is involved in . .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Difluoro-2-methylbromobenzene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to 3,4-Difluoro-2-methylbromobenzene can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3,4-Difluoro-2-methylbromobenzene can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . High doses of 3,4-Difluoro-2-methylbromobenzene can also result in toxic or adverse effects, including cellular damage and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-difluorotoluene typically involves the bromination of 1,2-difluoro-3-methylbenzene. The process includes the following steps:
Reactants: 1,2-difluoro-3-methylbenzene, bromine, and iron as a catalyst.
Conditions: The reaction is carried out at a temperature below 30°C with ice cooling.
Procedure: Bromine is added dropwise to 1,2-difluoro-3-methylbenzene containing iron. The mixture is stirred at room temperature overnight. The product is then extracted using diethyl ether and purified.
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is manufactured and shipped according to standard practices for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3-difluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are not detailed.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or hydrogen gas may be used.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions may yield compounds with different functional groups replacing the bromine atom .
Scientific Research Applications
Organic Synthesis
6-Bromo-2,3-difluorotoluene serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable intermediate in organic chemistry.
Medicinal Chemistry
This compound is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders and cancer therapies. Its halogen substituents can enhance the biological activity of derived compounds by improving metabolic stability and membrane permeability.
Materials Science
In materials science, this compound is employed in the preparation of advanced materials such as polymers and nanomaterials. Its unique electronic properties due to fluorine and bromine substitutions allow for tailored material characteristics.
Chemical Biology
The compound is also used in chemical biology for studying biochemical pathways and developing chemical probes that can interact with specific biomolecules. Its reactivity with nucleophiles makes it useful for probing biological interactions.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound exhibited inhibitory effects on enzymes involved in metabolic pathways associated with cancer progression. This highlights its potential role in developing new anticancer agents.
Case Study 2: Neurological Disorders
Research has shown that this compound can serve as an intermediate in synthesizing compounds aimed at treating neurological disorders, showcasing its significance in medicinal chemistry.
Unique Features
The specific positioning of the bromine and fluorine atoms on the benzene ring of this compound imparts distinct chemical properties that enhance its reactivity and selectivity in various chemical reactions. This uniqueness is crucial for its applications across diverse fields.
Comparison with Similar Compounds
3,4-Difluorobenzyl bromide: Similar structure but with a bromomethyl group instead of a bromine atom.
1,2-Difluoro-3-methylbenzene: The precursor in the synthesis of 6-Bromo-2,3-difluorotoluene.
Biological Activity
6-Bromo-2,3-difluorotoluene is an aromatic compound with the molecular formula and a molecular weight of 207.02 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities.
Chemical Structure and Properties
The presence of bromine and fluorine substituents on the benzene ring significantly influences the compound's electronic properties, reactivity, and interactions with biological systems. These halogen atoms can enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions, making this compound a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen substituents can affect the compound's binding affinity to various enzymes and receptors, thus modulating biochemical pathways. This mechanism is crucial for understanding its potential therapeutic applications.
Biological Activity Studies
1. Pharmacological Potential:
Research indicates that compounds with halogen substitutions often exhibit enhanced pharmacological properties. For instance, studies have shown that fluorinated compounds can improve the pharmacokinetic profiles of drugs by increasing their stability and bioavailability.
2. Toxicological Profile:
Toxicity assessments have indicated that this compound may cause skin irritation upon contact but does not appear to produce chronic adverse health effects with long-term exposure . This information is essential for evaluating its safety in pharmaceutical applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-2-fluorotoluene | C₇H₆BrF | Bromine at para position; different reactivity |
2-Bromo-3-fluorotoluene | C₇H₆BrF | Different substitution pattern affecting properties |
5-Bromo-2-fluorotoluene | C₇H₆BrF | Similar structure but affects electronic properties |
6-Chloro-2,3-difluorotoluene | C₇H₅ClF₂ | Chlorine instead of bromine; alters reactivity |
The combination of bromine and fluorine at specific positions on the toluene ring makes this compound distinct in terms of its electronic properties and potential reactivity compared to other halogenated derivatives.
Case Studies
Case Study 1: Drug Development
In a recent study exploring new drug candidates, researchers synthesized derivatives of this compound to evaluate their anti-inflammatory properties. The results indicated promising activity against specific inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Environmental Impact
Another study assessed the environmental persistence of halogenated compounds, including this compound. The findings highlighted its relatively stable nature in various environmental conditions, raising concerns about bioaccumulation and ecological impact .
Properties
IUPAC Name |
1-bromo-3,4-difluoro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTCBTSPHSNDHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478306 | |
Record name | 3,4-difluoro-2-methylbromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847502-81-2 | |
Record name | 3,4-difluoro-2-methylbromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 847502-81-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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